2-Phenylacetyl-Phe-Phe-OH
Description
2-Phenylacetyl-Phe-Phe-OH is a tripeptide derivative featuring a phenylacetyl group conjugated to a diphenylalanine (Phe-Phe) backbone. This compound, cataloged as BP-22832, has a purity of 96% and is utilized in chemical research and industrial applications, particularly in the development of peptide-based nanomaterials and bioactive molecules . Its structure combines the aromatic properties of phenylacetyl with the self-assembly propensity of diphenylalanine, making it a subject of interest in nanotechnology and drug delivery systems.
Properties
Molecular Formula |
C26H26N2O4 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-[(2-phenylacetyl)amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H26N2O4/c29-24(18-21-14-8-3-9-15-21)27-22(16-19-10-4-1-5-11-19)25(30)28-23(26(31)32)17-20-12-6-2-7-13-20/h1-15,22-23H,16-18H2,(H,27,29)(H,28,30)(H,31,32)/t22-,23-/m0/s1 |
InChI Key |
ZYBQUTWTQJEKBD-GOTSBHOMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylacetyl-Phe-Phe-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The phenylacetyl group is introduced through acylation reactions. The final product is cleaved from the resin and purified using chromatographic techniques .
Industrial Production Methods
Industrial production of 2-Phenylacetyl-Phe-Phe-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure efficiency and consistency. The use of advanced technologies allows for the production of high-purity peptides suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Phenylacetyl-Phe-Phe-OH undergoes several types of chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones under specific conditions.
Reduction: Reduction reactions can target the carbonyl groups in the phenylacetyl moiety.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenylacetyl derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-Phenylacetyl-Phe-Phe-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for designing novel peptides and studying peptide self-assembly.
Biology: Investigated for its role in cellular signaling and interactions with biological membranes.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and biomaterials.
Industry: Utilized in the development of nanomaterials and hydrogels for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Phenylacetyl-Phe-Phe-OH involves its ability to self-assemble into nanostructures. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These nanostructures can interact with cellular membranes, influencing cellular processes and potentially serving as drug delivery vehicles .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Use |
|---|---|---|---|---|
| 2-Phenylacetyl-Phe-Phe-OH | Not provided | ~500 (estimated) | Phenylacetyl, Phe-Phe | Nanotechnology |
| Z-Phe-OH | C17H17NO4 | 299.32 | Benzyloxycarbonyl, Phe | Peptide synthesis |
Fmoc-alpha-Me-L-Phe-OH
Fmoc-alpha-Me-L-Phe-OH (CAS 135944-05-7) is a methyl-substituted phenylalanine derivative protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Key distinctions:
- Substituents : The alpha-methyl group in Fmoc-alpha-Me-L-Phe-OH introduces steric hindrance, limiting conformational flexibility compared to the unmodified Phe residues in 2-Phenylacetyl-Phe-Phe-OH.
- Stability : Fmoc protection enhances enzymatic stability, whereas 2-Phenylacetyl-Phe-Phe-OH’s peptide backbone is susceptible to degradation under protease-rich conditions .
DL-Phe(2-Cl)-OH (2-Chlorophenylalanine)
DL-Phe(2-Cl)-OH (CAS 1991-77-1) is a halogenated phenylalanine analog. Comparative insights:
- Hydrophobicity : The chlorine substituent increases hydrophobicity relative to the phenylacetyl group in 2-Phenylacetyl-Phe-Phe-OH, altering solubility and membrane permeability.
- Reactivity : The electron-withdrawing Cl group may reduce nucleophilic activity compared to the unsubstituted phenyl rings in 2-Phenylacetyl-Phe-Phe-OH .
Functional Group Analogues
Phenylacetic Acid Derivatives
Compounds like methyl benzoylformate (CAS 15206-55-0) and α-(Phenylthio)phenylacetic acid (CAS 10490-07-0) share the phenylacetyl motif but lack peptide linkages.
- Applications: Phenylacetic acid derivatives are used in organic synthesis, whereas 2-Phenylacetyl-Phe-Phe-OH has niche roles in nanomaterial fabrication .
Key Research Findings
- Nanowire Fabrication: 2-Phenylacetyl-Phe-Phe-OH’s tubular structures template silver nanowires with high aspect ratios, a property absent in Z-Phe-OH or Fmoc-alpha-Me-L-Phe-OH .
- Bioactivity : The phenylacetyl group may enhance binding to hydrophobic targets, contrasting with the polar Z and Fmoc groups in analogues .
Table 2: Physicochemical and Functional Properties
| Property | 2-Phenylacetyl-Phe-Phe-OH | Z-Phe-OH | Fmoc-alpha-Me-L-Phe-OH | DL-Phe(2-Cl)-OH |
|---|---|---|---|---|
| Molecular Weight | ~500 | 299.32 | ~353.4 | 215.65 |
| Key Modification | Phenylacetyl + Phe-Phe | Z-group | Alpha-methyl + Fmoc | 2-Cl substituent |
| Enzymatic Stability | Low | Moderate | High | Moderate |
| Primary Application | Nanotechnology | SPPS | SPPS | Organic synthesis |
Notes on Discrepancies and Limitations
- The CAS number for 2-Phenylacetyl-Phe-Phe-OH (BP-22832) appears to be a catalog identifier rather than a standard CAS registry number, complicating direct database comparisons .
- Limited data on exact molecular formulas and spectroscopic characteristics for 2-Phenylacetyl-Phe-Phe-OH necessitates further characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
